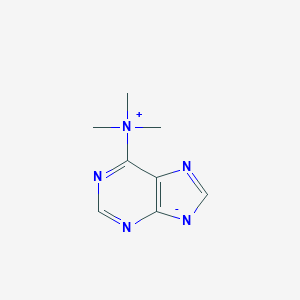

trimethyl(purin-9-id-6-yl)azanium

Description

Structure

3D Structure

Properties

CAS No. |

14612-26-1 |

|---|---|

Molecular Formula |

C8H11N5 |

Molecular Weight |

177.21 g/mol |

IUPAC Name |

trimethyl(purin-9-id-6-yl)azanium |

InChI |

InChI=1S/C8H11N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3 |

InChI Key |

XOWCNIATQMMHBQ-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |

Canonical SMILES |

C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |

Other CAS No. |

14612-26-1 |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Characterization of Trimethyl Purin 9 Id 6 Yl Azanium and Analogous Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Investigation of Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of purine (B94841) derivatives in solution. High-field NMR provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N. For instance, the ¹³C NMR spectrum of N,N,9-trimethyl-9H-purin-6-amine, an analogue of the target compound, has been documented and provides valuable reference data. nih.gov Furthermore, ¹⁵N NMR spectroscopy can offer direct insights into the electronic structure and hydrogen bonding interactions at the nitrogen centers of the purine ring system. nih.gov

The conformational dynamics of purine derivatives can be extensively studied using advanced NMR techniques. Studies on various purine-containing dinucleoside monophosphates have revealed that the ribose rings exist in a dynamic equilibrium between different puckering conformations. nih.govacs.org The orientation around the C3'-O3' bond is coupled to this equilibrium, and dimerization influences the populations of different conformational states. nih.govacs.org

High-Resolution Mass Spectrometry Techniques for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of purine derivatives. The exact mass measurement of the molecular ion allows for the unambiguous determination of the molecular formula. For example, the computed exact mass of N,N,9-trimethyl-9H-purin-6-amine is reported as 177.10144537 Da. nih.gov

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by revealing the characteristic breakdown pathways of the molecule. The gas chromatography-mass spectrometry (GC-MS) data available for N,N,9-trimethyl-9H-purin-6-amine shows significant fragment ions at m/z 177, 162, and 148, which correspond to the molecular ion and subsequent losses of methyl and other small neutral fragments. nih.gov The electron ionization mass spectrum of the 2TMS derivative of 9H-Purin-6-ol also provides insights into the fragmentation patterns of silylated purine analogues. nist.gov This information is instrumental in identifying unknown purine derivatives and confirming the structures of synthesized compounds.

X-ray Diffraction and Crystallography for Detailed Solid-State Structural Determination

X-ray diffraction and crystallography are unparalleled in their ability to provide a definitive three-dimensional structure of molecules in the solid state. This technique yields precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking.

While a specific crystal structure for trimethyl(purin-9-id-6-yl)azanium is not found in the search results, the importance of this technique for understanding purine derivatives is well-established. For example, the crystal structure of the human P2Y1 receptor bound to antagonists has been solved, revealing key structural differences with other related receptors. nih.gov Similarly, studies on newly synthesized coumarin (B35378) derivatives bearing a theophylline (B1681296) moiety have utilized X-ray crystallography to determine their crystal and electronic structures. researchgate.net In the context of metal-ion interactions, single crystal X-ray methods have been used to characterize complexes of dithioether-tethered adenine (B156593) derivatives with Cu(I) and Ag(I), revealing different coordination modes and base-pairing interactions. storkapp.me The solid-state structure provides a static picture that complements the dynamic information obtained from NMR spectroscopy in solution.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and probing the conformational states of purine derivatives. The IR spectrum provides a characteristic fingerprint of a molecule based on the vibrational frequencies of its bonds.

The National Institute of Standards and Technology (NIST) Chemistry WebBook contains an infrared spectrum for trimethyl(purin-6-yl)ammonium chloride, a closely related compound. nist.gov This spectrum, measured in the condensed phase, displays characteristic absorption bands corresponding to the various functional groups present in the molecule, including N-H, C-H, C=N, and C-N stretching and bending vibrations. nist.gov Although the spectrum may differ in detail from measurements on FTIR instruments or in different chemical environments, it serves as a valuable reference. nist.gov The analysis of these vibrational modes can provide information about the tautomeric form of the purine ring and the nature of intermolecular interactions in the solid state.

Thermal Analysis Techniques (e.g., Thermogravimetry-Differential Thermal Analysis, TG-DTA) for Assessing Thermal Stability and Decomposition Pathways of Purine Derivatives

Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), are employed to evaluate the thermal stability and decomposition behavior of purine derivatives. TG measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material.

Studies on various purine derivatives used in medicine, such as theophylline, theobromine, and caffeine, have shown that their thermal decomposition typically occurs in multiple stages. akjournals.com These analyses can identify the temperature ranges in which the compounds are stable and can be processed without degradation. akjournals.com The decomposition pathways often involve dehydration, followed by the breakdown of the purine ring system at higher temperatures, eventually leading to carbonization and complete deflagration. akjournals.com The heating rate and sample size can significantly influence the observed thermal decomposition profiles. akjournals.com Such studies are crucial for determining the storage conditions and processing parameters for purine-based compounds.

Fluorescence Spectroscopy for Probing Photophysical Properties and Metal Ion Complexation

Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of purine derivatives and their interactions with other molecules, such as metal ions. The intrinsic fluorescence of some purine analogues or the use of fluorescent probes allows for the study of binding events and environmental changes.

While information on the specific fluorescence properties of this compound is limited, studies on other purine derivatives demonstrate the utility of this technique. For instance, a sensor array composed of polysulfonated fluorescent dyes has been developed to differentiate various pharmacologically important purine derivatives based on the quenching of their fluorescence upon binding. nih.gov The complexation of the purine analytes with the dyes via π-stacking interactions leads to characteristic signal patterns. nih.gov

Furthermore, fluorescence spectroscopy is a powerful tool for studying metal ion complexation. The coordination of metal ions, such as Zn²⁺, to purine-containing ligands can lead to significant changes in the fluorescence emission spectra, including shifts in the emission maximum and changes in quantum yield. nih.gov These changes can be used to determine binding affinities and probe the coordination environment of the metal ion. nih.gov Purine-functionalized ferrocene (B1249389) derivatives have also been synthesized and their catalytic and sensing properties for metal ions and organic molecules have been investigated using techniques including fluorescence. acs.org

Computational Chemistry and Molecular Modeling Approaches for Conformational Analysis and Spectroscopic Property Prediction

Computational chemistry and molecular modeling provide invaluable tools for understanding the structure, properties, and reactivity of purine derivatives at the atomic level. These methods can be used to predict stable conformations, calculate spectroscopic properties, and model interactions with other molecules.

Quantum chemical calculations have been employed to study the transport of purine derivatives across cell membranes by determining their partition coefficients and identifying the predominant tautomeric and conformational forms in different solvents. acs.org For N,N,9-trimethyl-9H-purin-6-amine, computed properties such as molecular weight and XLogP3 have been reported. nih.gov

Molecular modeling studies, including three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations, have been extensively used to design and evaluate novel purine derivatives as inhibitors of biological targets like cyclin-dependent kinase 2 (CDK2). nih.govmdpi.comresearchgate.net These studies provide insights into the key structural features required for biological activity and help in the rational design of new compounds. nih.govmdpi.comresearchgate.net Conformational analysis using computational methods helps to understand the flexibility of the purine ring system and its substituents, which is crucial for its biological function. nih.govyoutube.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems. By calculating the electron density, DFT methods can predict a wide range of properties, including molecular orbital energies, charge distributions, and reactivity descriptors. For cationic purine analogues, these calculations are instrumental in understanding how the positive charge and substituent groups influence the molecule's chemical behavior.

The reactivity of a molecule is intrinsically linked to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally signifies lower reactivity and greater kinetic stability.

Global reactivity descriptors, derived from the conceptual framework of DFT, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness measures the resistance to a change in electron distribution, with harder molecules being less reactive. The electrophilicity index quantifies the ability of a species to accept electrons.

For analogous cationic heterocyclic systems, DFT calculations have been employed to determine these reactivity descriptors. For instance, studies on various heterocyclic cations provide a basis for estimating the properties of this compound.

Table 1: Calculated Global Reactivity Descriptors for Analogous Cationic Heterocyclic Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Cationic Porphyrin Analog 1 | -6.5 | -3.0 | 3.5 | 4.75 | 1.75 | 6.48 |

| Cationic Porphyrin Analog 2 | -6.8 | -3.2 | 3.6 | 5.00 | 1.80 | 6.94 |

| N-Methylated Pyrimidine (B1678525) Analog | -7.2 | -2.5 | 4.7 | 4.85 | 2.35 | 5.01 |

Note: The data in this table is illustrative and derived from general findings for analogous systems. Specific values for this compound would require dedicated calculations.

These data indicate that cationic systems generally possess low-lying LUMO energies, making them good electron acceptors. The presence of methyl groups, as in this compound, would further influence the electronic properties through inductive effects and hyperconjugation.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

While DFT is excellent for understanding electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred methods for exploring the vast conformational landscape of flexible molecules and their interactions with the environment.

MM methods employ classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. These force fields are collections of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By minimizing the potential energy, MM can identify stable conformations of a molecule.

MD simulations extend this by solving Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's dynamic behavior over time. This allows for the exploration of different conformations and the study of how the molecule interacts with solvent molecules and other solutes.

For a molecule like this compound, a key conformational feature would be the rotation around the C-N bonds of the trimethylammonium group. MD simulations can reveal the preferred rotational states and the energy barriers between them.

Intermolecular interactions are critical for understanding how a molecule behaves in a biological or chemical system. For a cationic species, electrostatic interactions, including ion-dipole and hydrogen bonding, are particularly significant. MD simulations can provide detailed information about the strength and geometry of these interactions. For instance, studies on cation-π interactions have shown that methylated ammonium (B1175870) ions can form strong non-covalent bonds with aromatic rings. scielo.org.mx

Table 2: Illustrative Intermolecular Interaction Energies for Analogous Cationic Systems

| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Cationic Purine Analog - Water | Hydrogen Bonding | -5 to -10 |

| Cationic Purine Analog - Benzene | Cation-π | -10 to -15 |

| Cationic Purine Analog - Phosphate | Ion-Pairing | > -20 |

Note: These values are representative and based on studies of similar systems. The actual interaction energies for this compound would depend on the specific orientation and environment.

MD simulations of analogous systems, such as methylated adenine in RNA hairpins, have demonstrated that methylation can significantly alter conformational flexibility. researchgate.net These simulations provide insights into how the trimethylammonium group in the target compound might influence its structural dynamics and interactions with biomolecules.

Structure Activity Relationship Sar Studies of Trimethyl Purin 9 Id 6 Yl Azanium and Purine Based Quaternary Ammonium Analogues

Methodologies for Systematic SAR Elucidation in Purine (B94841) and Quaternary Ammonium (B1175870) Chemistry

The systematic elucidation of Structure-Activity Relationships (SAR) for purine derivatives and quaternary ammonium compounds (QACs) employs a multidisciplinary approach, integrating computational and experimental techniques to correlate chemical structure with biological activity. researchgate.net

Computational and In Silico Methods:

Quantitative Structure-Activity Relationship (3D-QSAR): This method is pivotal for understanding how steric and electronic properties of purine derivatives influence their cytotoxicity. nih.gov For instance, 3D-QSAR models have demonstrated that for 2,6,9-trisubstituted purines, steric properties contribute more significantly (around 70%) to their cytotoxic effects than electronic properties (30%). nih.gov

Molecular Modeling and Docking: Computer-assisted strategies, including homology modeling and molecular dynamics simulations, are used to rationalize the specificity and potency of ligands. nih.gov By modeling the binding of a ligand to its target receptor, researchers can predict interactions, such as hydrogen bonding and π-π stacking, which are crucial for inhibitory activity. nih.gov This approach is particularly useful when the crystal structure of the target protein is known, allowing for the rational design of inhibitors that fit precisely into the active site. nih.govnih.gov

Synthetic and Screening Strategies:

Combinatorial Chemistry and Library Synthesis: The generation of compound libraries through efficient synthetic methodologies is a cornerstone of SAR studies. researchgate.netnih.gov Techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC) allow for the diversification of a core scaffold, such as the 6-alkoxypurine system, to rapidly produce a large number of analogues for screening. researchgate.net

Phenotypic Screening: This approach involves testing compound libraries in cell-based assays to identify molecules that produce a desired biological effect, such as apoptosis induction or cell cycle arrest. nih.gov It allows for the discovery of compounds with novel mechanisms of action and helps elucidate the structural requirements for a specific cellular outcome. nih.govnih.gov

Late-Stage Functionalization: Modern synthetic methods enable the modification of complex molecules at a late stage, which is highly valuable for SAR exploration. nih.gov For example, photoredox/nickel dual catalysis allows for the direct C6-alkylation of unprotected purine nucleosides, providing rapid access to a diverse range of analogues that would be difficult to synthesize via traditional multi-step routes. nih.gov

These methodologies, when used in concert, provide a powerful platform for systematically exploring the SAR of complex molecules like trimethyl(purin-9-id-6-yl)azanium, guiding the optimization of lead compounds into potent and selective therapeutic agents.

Impact of Purine Ring Substitutions and Modifications on Biological Activity (e.g., at C2, C6, C8)

Modifications at the C2, C6, and C8 positions of the purine ring are critical for modulating the biological activity, selectivity, and pharmacokinetic properties of its derivatives.

C6 Position: The C6 position is a frequent site for modification and significantly influences biological activity.

Nature of the Substituent: SAR studies on 6-substituted purines have shown that the type of atom linking the substituent to the purine core is crucial. For instance, in a series of compounds designed as positive inotropes, thioether-linked derivatives were found to be superior to their oxygen and nitrogen isosteres. researchgate.net Heterocyclic substitutions at C6 can also lead to potent compounds; 5-membered heterocycles, in particular, have been shown to increase activity at cardiac sodium channels. nih.gov

Steric and Electronic Effects: The introduction of an arylpiperazinyl system at the C6 position has been found to be beneficial for cytotoxic activity against cancer cell lines. nih.gov In contrast, some 6-O-alkyl nucleoside analogues have been identified as activators of the human Stimulator of Interferon Genes (hSTING) without associated cytotoxicity, highlighting how C6 modifications can fine-tune biological outcomes. nih.gov

C2 Position:

Substitutions at the C2 position often have a significant impact on potency. 3D-QSAR analysis has revealed that bulky systems at the C2 position are generally unfavorable for cytotoxic activity in certain 2,6,9-trisubstituted purine series. nih.gov This suggests that the C2 position may be involved in a sterically constrained binding pocket on the target protein.

C8 Position:

The C8 position is also a key site for derivatization. C8-alkylation of purine nucleosides can yield compounds with potent antiviral or anticancer activities. nih.gov For example, 8-methyladenosine (B1596262) is a selective inhibitor of the vaccinia virus. nih.gov The introduction of substituents at C8 can also influence the conformation of the glycosidic bond in nucleoside analogues, which is a critical determinant of biological activity. nih.gov

The following table summarizes the observed effects of substitutions at various positions on the purine ring from different research findings.

| Position | Substituent Type | Observed Biological Effect | Compound Series/Target | Reference |

| C6 | Thioether Linkage | Superior inotropic activity compared to O/N isosteres | Positive inotropes | researchgate.net |

| C6 | 5-Membered Heterocycles | Increased potency as cardiac sodium channel modifiers | Cardiac Sodium Channels | nih.gov |

| C6 | Arylpiperazinyl System | Beneficial for cytotoxic activity | Anticancer compounds | nih.gov |

| C6 | O-Alkyl (Nucleosides) | Activation of hSTING | hSTING | nih.gov |

| C2 | Bulky Groups | Unfavorable for cytotoxic activity | Anticancer compounds | nih.gov |

| C8 | Alkyl Groups (e.g., Methyl) | Potent antiviral activity | Antiviral agents | nih.gov |

This table presents a selection of findings to illustrate SAR principles and is not exhaustive.

Influence of N-Alkylation and Quaternization on Molecular Recognition and Interaction Profiles

The introduction of alkyl groups onto the purine nitrogen atoms (N-alkylation) or the formation of a quaternary ammonium salt profoundly alters a molecule's physicochemical properties, thereby influencing its biological interactions.

N-Alkylation and Regioselectivity: Direct alkylation of the purine ring, typically with alkyl halides under basic conditions, often results in a mixture of N7 and N9 isomers. nih.gov The N9 isomer is generally the thermodynamically more stable and predominant product. nih.gov However, specific reaction conditions and methodologies have been developed to achieve regioselective N7 alkylation. For instance, using N-trimethylsilylated purines with a tert-alkyl halide and a SnCl₄ catalyst can favor the formation of the N7 isomer. nih.gov The specific site of N-alkylation is critical, as the substitution pattern dictates the geometry and hydrogen bonding capabilities of the molecule, which in turn affects its recognition by biological targets like enzymes or receptors.

Quaternization and Molecular Interactions: The defining feature of this compound is the quaternary ammonium group at the C6 position. This modification introduces a permanent, localized positive charge, which has several key consequences for molecular recognition:

Electrostatic Interactions: The positive charge can form strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a protein's binding pocket. This can lead to a significant increase in binding affinity compared to neutral or partially charged analogues.

Cation-π Interactions: The quaternary ammonium group can engage in favorable cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding site.

While direct SAR studies on C6-quaternized purines are not extensively documented in the provided context, the principles governing quaternary ammonium compounds (QACs) are well-established. The biological activity of QACs is highly dependent on the balance between the hydrophilic charged "head" and the lipophilic "tail". In the case of this compound, the purine ring itself serves as the lipophilic component, and its interactions, combined with the strong electrostatic potential of the trimethylammonium group, will dictate its interaction profile.

The table below contrasts the properties of N-alkylated purines with C6-quaternized purines.

| Feature | N-Alkylated Purines (N7/N9) | C6-Quaternized Purines |

| Charge | Neutral | Permanent positive charge |

| Primary Interactions | Hydrogen bonding, hydrophobic interactions, π-π stacking | Ionic bonds, cation-π interactions, hydrogen bonding |

| Solubility | Variable, generally lower than quaternized analogues | Generally high in aqueous media |

| Synthetic Challenge | Regioselectivity (N7 vs. N9 isomerism) nih.gov | Introduction of the quaternary group at C6 |

| Biological Implication | Modulates receptor fit and H-bonding patterns | Can act as a strong electrostatic anchor in a binding site |

Conformational and Stereochemical Considerations in the SAR of this compound Analogues

The three-dimensional arrangement of atoms (stereochemistry) and the rotational freedom of bonds (conformation) are paramount in determining how a purine analogue interacts with its biological target.

Stereoisomerism and Enantioselectivity: The introduction of a chiral center into a purine derivative often leads to enantiomers with markedly different biological activities. nih.govbohrium.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will preferentially bind to one enantiomer. For example, in a series of 6-heterocyclic-substituted purines that modify cardiac sodium channels, biological activity was found to be specific to the S-enantiomers. nih.gov This highlights the importance of controlling stereochemistry during synthesis to produce the biologically relevant isomer.

Conformational Flexibility: The conformation of a molecule, particularly the orientation of substituents relative to the purine core, plays a crucial role in its ability to adopt the correct geometry to fit into a binding site.

Rotation around Single Bonds: For analogues of this compound, the bond connecting the C6 carbon to the quaternary nitrogen allows for rotation. The preferred rotational conformation (torsion angle) can be influenced by steric hindrance from adjacent groups (e.g., at the N1 or N7 positions) and by interactions with the solvent or a receptor.

Glycosidic Bond Conformation: In purine nucleoside analogues, the orientation of the purine base relative to the sugar moiety (the glycosidic bond conformation, described as syn or anti) is a critical determinant of activity. nih.gov Modifications at the C8 position of the purine ring are known to strongly influence this preference, thereby affecting how the nucleoside is recognized by enzymes like polymerases or kinases. nih.gov

The synthesis of chiral purine derivatives can be complicated by issues such as racemization. For instance, the coupling of N-(purin-6-yl)-(S)-amino acids can lead to a mixture of diastereomers, potentially compromising the stereochemical purity and biological efficacy of the final product. researchgate.net Therefore, synthetic strategies must be carefully chosen to maintain the desired stereoconfiguration.

Rational Design Strategies Based on SAR for Modulating and Optimizing Biological Effects

Rational drug design leverages the insights gained from SAR studies to create new molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov This iterative process involves designing, synthesizing, and testing new analogues based on a hypothesis about how structural changes will affect biological activity.

Target-Based Design: When the three-dimensional structure of a biological target is known, structure-based design is a powerful strategy.

Active Site Optimization: By analyzing the binding mode of a lead compound like a purine inhibitor, researchers can identify opportunities for improvement. For example, if a model shows an unoccupied hydrophobic pocket near the C8 position, analogues with bulky hydrophobic substituents at C8 can be designed to fill this space and increase binding affinity. nih.gov Similarly, identifying a negatively charged amino acid residue near the C6 position would provide a clear rationale for designing a C6-quaternized analogue like this compound to form a strong ionic interaction. nih.gov

Scaffold Hopping and Bioisosteric Replacement:

Isosteric Modifications: Insights from SAR can guide the replacement of one functional group with another that has similar physical or chemical properties (a bioisostere) to improve activity or metabolic stability. For example, if a C6-amino group is found to be important for hydrogen bonding, it could be replaced with other groups capable of similar interactions.

Modulating Physicochemical Properties: SAR data is crucial for optimizing drug-like properties.

Lipophilicity and Solubility: The addition or removal of polar or nonpolar groups can be guided by SAR to achieve an optimal balance of lipophilicity, which affects membrane permeability, and solubility, which is important for administration and distribution. The quaternization of a purine introduces a permanent charge, drastically increasing hydrophilicity.

Metabolic Stability: If a particular position on the purine ring is identified as a site of metabolic breakdown, it can be blocked with a non-metabolizable group (e.g., a fluoro group) to increase the compound's half-life. nih.gov

By systematically applying these strategies, the initial findings from SAR studies on purine and quaternary ammonium compounds can be translated into the development of highly optimized and effective therapeutic agents. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.